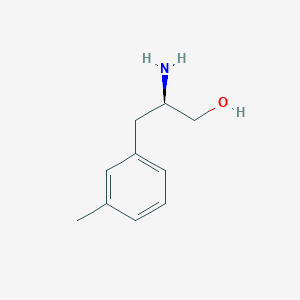

(R)-b-Amino-3-methylbenzenepropanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |

InChI Key |

LRFALADONHGHFP-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CO)N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R B Amino 3 Methylbenzenepropanol

Enantioselective Synthetic Routes to (R)-β-Amino-3-methylbenzenepropanol

The primary challenge in synthesizing (R)-β-Amino-3-methylbenzenepropanol lies in the precise control of the stereochemistry at the carbinol center. Enantioselective methods are designed to generate this chiral center with a strong preference for the desired (R)-configuration.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. For β-amino alcohols, the most common approach is the asymmetric reduction of a prochiral β-aminoketone precursor, in this case, 3-amino-1-(3-methylphenyl)propan-1-one. Transition metal catalysts, featuring chiral ligands, are pivotal in this transformation.

Detailed research findings in this area often involve catalysts based on ruthenium, rhodium, or iridium, complexed with chiral diphosphine and diamine ligands. For instance, Noyori-type catalysts, such as Ru(II) complexes with N-tosylated diamine and arene ligands, are highly effective for the asymmetric transfer hydrogenation of aminoketones, typically affording high yields and excellent enantioselectivities. The choice of catalyst, solvent, and hydrogen source (e.g., isopropanol or formic acid/triethylamine mixture) is critical for achieving optimal results.

Table 1: Representative Data for Asymmetric Reduction of Analogous Aminoketones No specific data for the reduction of 3-amino-1-(3-methylphenyl)propan-1-one is available in the searched literature. The following table is illustrative of the methodology.

| Catalyst System | Substrate Type | H-Source | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R,R)-TsDPEN-Ru(II) | Aryl β-Aminoketone | HCOOH/NEt₃ | >95% | >98% (R) |

| Rh(I)-Chiral Diphosphine | Aryl β-Aminoketone | H₂ | >90% | >96% (R) |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgnih.gov After the desired chiral center is created, the auxiliary is removed. For the synthesis of β-amino alcohols, a chiral auxiliary can be attached to the amine or a precursor molecule. For example, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can yield the chiral amine moiety with high stereopurity. yale.edu Subsequent reduction of the ketone would then produce the desired amino alcohol.

Another strategy involves using chiral auxiliaries like Evans oxazolidinones or pseudoephedrine to direct the alkylation or aldol (B89426) condensation of a precursor, thereby setting the stereochemistry which is carried through to the final product. wikipedia.org

Chemoenzymatic Synthesis and Biocatalysis for Enantiopure Production

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. Enzymes such as lipases, proteases, and ketoreductases are commonly employed. For (R)-β-Amino-3-methylbenzenepropanol, two primary chemoenzymatic strategies could be envisioned:

Kinetic Resolution: A racemic mixture of β-Amino-3-methylbenzenepropanol can be subjected to enzymatic acylation using a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer in high enantiomeric purity. The acylated product can then be easily separated.

Asymmetric Bioreduction: A ketoreductase (KRED) or a whole-cell system containing such an enzyme can be used for the asymmetric reduction of the precursor ketone, 3-amino-1-(3-methylphenyl)propan-1-one. By selecting an appropriate KRED that favors the production of the (R)-alcohol, the target molecule can be obtained with high enantiomeric excess.

Table 2: Illustrative Data for Biocatalytic Resolution of Amino Alcohols No specific data for (R)-β-Amino-3-methylbenzenepropanol is available in the searched literature. The table demonstrates the general efficacy of the method.

| Enzyme | Substrate Type | Reaction Type | Conversion (%) | Enantiomeric Excess of Product (ee %) |

|---|---|---|---|---|

| Candida antarctica Lipase B | Racemic 1-phenylethanol | Kinetic Resolution (Acylation) | ~50% | >99% (R-alcohol) |

| Ketoreductase (KRED) | Aryl β-Aminoketone | Asymmetric Reduction | >99% | >99% (R-alcohol) |

Organocatalytic Strategies for Asymmetric Construction

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral β-amino alcohols, proline and its derivatives are often used to catalyze asymmetric Mannich reactions between an aldehyde, an amine, and a ketone. This could be a potential route to precursors of the target molecule. While powerful, specific applications of organocatalysis for the direct synthesis of (R)-β-Amino-3-methylbenzenepropanol are not prominently reported.

Diastereoselective Synthesis of Precursors to (R)-β-Amino-3-methylbenzenepropanol

Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. For a compound like (R)-β-Amino-3-methylbenzenepropanol, which has only one stereocenter, this section is less directly applicable unless a precursor with an existing chiral center is used. For instance, if a chiral aldehyde were used in a reaction to build the carbon backbone, the subsequent creation of the alcohol stereocenter would need to be controlled relative to the existing center. Methods for achieving this include substrate-controlled reductions or the use of chiral reagents that can differentiate between the diastereotopic faces of the molecule. nih.govrsc.org

Strategies for Stereodivergent Synthesis of Enantiomers and Diastereomers

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material, simply by changing the catalyst or reagents. In the context of producing (R)- or (S)-β-Amino-3-methylbenzenepropanol, a stereodivergent approach would typically rely on the choice of catalyst enantiomer. For example, in an asymmetric reduction of 3-amino-1-(3-methylphenyl)propan-1-one, using a catalyst with an (R,R)-configured chiral ligand would yield one enantiomer of the product, while using the corresponding (S,S)-ligand would produce the opposite enantiomer. This dual-catalyst system provides access to the complete stereochemical landscape from a single precursor.

Green Chemistry Principles Applied to the Synthesis of (R)-β-Amino-3-methylbenzenepropanol

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For the synthesis of (R)-β-Amino-3-methylbenzenepropanol, these principles guide the development of cleaner, safer, and more efficient manufacturing routes. Key areas of focus include the choice of solvents, the efficiency of atom and step utilization, and the use of sustainable reagents and catalysts.

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) for use as solvents, which contribute to environmental pollution and pose safety risks. Consequently, developing methodologies that minimize or eliminate solvent use is a primary goal of green chemistry.

Solvent-free reactions, often conducted using mechanochemistry (grindstone methods) or by heating neat reactants, can lead to significantly reduced waste and simplified purification procedures. nih.gov For the synthesis of β-amino alcohols, methods such as the ring-opening of epoxides with amines have been successfully performed under solvent-free conditions. tandfonline.com One reported approach uses cyanuric chloride as a catalyst for the aminolysis of epoxides, which proceeds efficiently without any solvent, offering high yields and regioselectivity. tandfonline.com

Another green alternative is the use of environmentally benign solvents like water, supercritical fluids (e.g., CO₂), or bio-based solvents. Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. While organic substrates may have low solubility in water, the use of phase-transfer catalysts or engineered enzymes can overcome this limitation. researchgate.netuv.es For instance, the synthesis of β-amino alcohols from phenols, epichlorohydrin, and amines has been demonstrated in aqueous media using a combination of a phase transfer catalyst and a lipase. researchgate.net

Interactive Table: Comparison of Solvent Approaches in β-Amino Alcohol Synthesis

| Methodology | Solvent System | Advantages | Disadvantages | Reference |

| Conventional Synthesis | Toluene, THF, Dichloromethane | Good substrate solubility | VOC emissions, toxicity, cost | nih.gov |

| Solvent-Free | None (neat or grinding) | No solvent waste, simple setup | Potential for high viscosity, heat transfer issues | tandfonline.com |

| Aqueous Synthesis | Water | Non-toxic, non-flammable, cheap | Poor solubility of non-polar reactants | researchgate.netuv.es |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, generating no waste. Addition reactions, such as the carbonyl-ene reaction, are prime examples of atom-economical transformations. acs.org

Traditional multi-step syntheses of chiral β-amino alcohols often involve the use of protecting groups and stoichiometric chiral auxiliaries, which inherently suffer from poor atom and step economy. nih.gov Advanced strategies for synthesizing (R)-β-Amino-3-methylbenzenepropanol focus on more direct approaches:

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of a β-aminoketone precursor is a highly atom- and step-economical route. This method typically involves a chiral catalyst and hydrogen gas, with water being the only byproduct.

Reductive Amination: The asymmetric reductive amination of a corresponding β-hydroxyketone using an amine source is another direct pathway. Biocatalytic approaches using amine dehydrogenases are particularly effective. nih.govfrontiersin.org

Hydrogen Borrowing Catalysis: This elegant strategy involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The same catalyst then facilitates the reduction of the imine to the final amine product, regenerating the catalyst and producing only water as a byproduct. researchgate.net This method is highly atom-economical.

Interactive Table: Economy of Different Synthetic Routes to β-Amino Alcohols

| Synthetic Strategy | Key Features | Atom Economy | Step Economy | Reference |

| Classical (with protecting groups) | Multi-step protection/deprotection | Low | Low | nih.gov |

| Asymmetric Hydrogenation | Direct reduction of β-aminoketone | High | High | chinesechemsoc.org |

| Reductive Amination (Biocatalytic) | One-pot conversion of ketone to amine | High | High | nih.gov |

| C-H Amination | Direct functionalization of C-H bond | High | Very High | nih.gov |

The choice of reagents and catalysts is critical to the sustainability of a synthetic process. Green chemistry encourages the use of catalytic reagents over stoichiometric ones and favors catalysts that are non-toxic, derived from renewable resources, and recyclable.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments. nih.gov For the synthesis of (R)-β-Amino-3-methylbenzenepropanol, several classes of enzymes are relevant:

Lipases: Can be used for the kinetic resolution of racemic β-amino alcohols or their precursors. researchgate.netresearchgate.net

Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): Catalyze the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity. mdpi.com

Transaminases (TAs): Convert a prochiral ketone into a chiral amine by transferring an amino group from a donor molecule like isopropylamine. nih.gov

Amine Dehydrogenases (AmDHs): Enable the direct asymmetric reductive amination of ketones using ammonia, offering excellent atom economy. nih.govfrontiersin.org

Earth-Abundant Metal Catalysts: While precious metals like rhodium, iridium, and palladium are highly effective in asymmetric catalysis, their high cost, toxicity, and limited availability are significant drawbacks. Research is increasingly focused on developing catalysts based on more abundant and less toxic metals such as iron, copper, and chromium. westlake.edu.cnrsc.org For example, chiral iron(III) complexes have been shown to effectively catalyze the asymmetric ring-opening of meso-epoxides to produce enantiopure β-amino alcohols, and these catalysts can often be recycled. rsc.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers another sustainable alternative. Simple primary β-amino alcohols, derived from natural amino acids, have been developed as efficient organocatalysts for asymmetric reactions, such as the Michael addition, to produce precursors for chiral molecules. nih.gov

Considerations for Industrial Scale-Up of (R)-β-Amino-3-methylbenzenepropanol Synthesis

Transitioning a synthetic route from the laboratory to industrial production presents numerous challenges that must be addressed to ensure the process is safe, reliable, economically viable, and environmentally acceptable. researchgate.netcatalysts.com

Catalyst Selection and Performance:

Cost and Availability: The cost of the catalyst is a major factor. For large-scale production, expensive catalysts, such as those based on precious metals or complex, multi-step ligands, can be prohibitive unless their productivity is exceptionally high. Biocatalysts, while initially expensive to develop, can be cost-effective at scale due to high efficiency and production via fermentation. nih.gov

Turnover Number (TON) and Turnover Frequency (TOF): A high TON (moles of product per mole of catalyst) is crucial to minimize catalyst loading and cost. A high TOF (turnover per unit time) is necessary to ensure high throughput in the plant.

Stability and Recyclability: The catalyst must be stable under process conditions. For heterogeneous or immobilized catalysts (including enzymes), efficient recovery and recycling are essential for economic feasibility. rsc.org

Process Optimization and Safety:

Reaction Conditions: Laboratory conditions (e.g., extreme temperatures, high pressures, dilute solutions) may not be practical or safe at an industrial scale. Processes must be optimized to run under milder, more controllable conditions.

Heat Transfer: Exothermic reactions that are easily managed in small flasks can pose significant safety risks at the multi-ton scale due to the low surface-area-to-volume ratio of large reactors, which can lead to thermal runaway. Efficient heat management is critical.

Downstream Processing: Purification is a significant contributor to cost and waste. The ideal process yields a product of high purity that can be easily isolated, for example, by crystallization rather than chromatography, which is generally not feasible for large-scale production of fine chemicals. westlake.edu.cn

Reproducibility and Quality Control:

Ensuring batch-to-batch consistency is a primary challenge in scaling up. catalysts.com Minor variations in raw material quality, reaction time, or temperature that have little effect in the lab can lead to significant deviations in yield and purity on an industrial scale. Robust process control and analytical monitoring are required to maintain product quality. The successful scale-up of a synthesis for a chiral intermediate like (R)-β-Amino-3-methylbenzenepropanol requires a multidisciplinary approach, integrating chemistry, chemical engineering, and economic analysis to develop a process that is not only scientifically elegant but also commercially viable and sustainable. researchgate.netcatalysts.com

Stereochemical Investigations and Conformational Analysis of R B Amino 3 Methylbenzenepropanol

Determination of Absolute Configuration of (R)-β-Amino-3-methylbenzenepropanol

The absolute configuration of a chiral molecule, which describes the definitive spatial arrangement of its atoms, is fundamental to understanding its chemical and biological properties. For (R)-β-Amino-3-methylbenzenepropanol, the "(R)" designation at the chiral center, the carbon atom bearing the amino group, is determined using a combination of experimental techniques and established chemical principles.

A primary method for assigning absolute configuration is through chemical correlation with compounds of known stereochemistry. In this approach, (R)-β-Amino-3-methylbenzenepropanol can be synthesized from or converted to a known chiral precursor or derivative without altering the stereocenter. The Cahn-Ingold-Prelog (CIP) priority rules are then applied, where the substituents on the chiral carbon (the m-tolyl group, the aminomethyl group, the hydroxymethyl group, and a hydrogen atom) are ranked by atomic number. Based on the spatial orientation of these groups, the "R" or "S" descriptor is assigned.

X-ray crystallography offers a direct and unambiguous method for determining absolute configuration. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample or a suitable derivative, the precise three-dimensional arrangement of atoms in the crystal lattice can be elucidated. This technique provides definitive proof of the (R) or (S) configuration.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents, are also powerful tools. The reaction of (R)-β-Amino-3-methylbenzenepropanol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, results in the formation of diastereomers. The differing spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the assignment of the absolute configuration of the original amino alcohol.

Conformational Preferences and Intramolecular Interactions in (R)-β-Amino-3-methylbenzenepropanol

The flexibility of the propanol (B110389) chain in (R)-β-Amino-3-methylbenzenepropanol allows it to adopt various conformations in solution. The preferred conformation is largely governed by the interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a crucial role.

Computational modeling, using methods such as Density Functional Theory (DFT), is employed to calculate the potential energy surface of the molecule and identify the most stable conformers. These calculations can predict bond lengths, bond angles, and dihedral angles for the low-energy structures.

| Interaction | Description | Effect on Conformation |

| Intramolecular H-Bond | Hydrogen bond between the -OH and -NH₂ groups. | Stabilizes a folded, cyclic-like conformation. |

| Steric Hindrance | Repulsion between the bulky m-tolyl group and other parts of the molecule. | Influences the rotational preferences around the C-C bonds. |

| Gauche Interactions | Steric strain between adjacent non-hydrogen substituents. | Destabilizes certain staggered conformations. |

Advanced Spectroscopic Methods for Stereochemical Elucidation

Advanced spectroscopic techniques are indispensable for a detailed investigation of the stereochemistry of (R)-β-Amino-3-methylbenzenepropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques are paramount.

¹H NMR: Provides information on the chemical environment of each proton. The coupling constants (J-values) between adjacent protons can give insights into the dihedral angles and thus the preferred conformation.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): A 2D NMR technique that identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative orientation of different parts of the molecule in its folded conformation.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: The position of the O-H and N-H stretching frequencies can indicate the presence and strength of intramolecular hydrogen bonding. A red shift (lower frequency) of the O-H stretch is characteristic of its involvement in a hydrogen bond.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation in solution, providing a powerful tool for stereochemical assignment when compared with theoretical predictions.

Assessment Methodologies for Enantiomeric and Diastereomeric Purity

Ensuring the enantiomeric purity of (R)-β-Amino-3-methylbenzenepropanol is critical, as the presence of the (S)-enantiomer can have different biological effects.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

| Chiral Stationary Phase Type | Principle of Separation | Typical Mobile Phase |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. | Hexane/Isopropanol mixtures, often with additives like diethylamine (B46881) for basic analytes. |

| Pirkle-type (π-acid/π-base) | π-π interactions, hydrogen bonding, and steric interactions. | Non-polar mobile phases. |

| Macrocyclic glycopeptide antibiotics | Inclusion complexation, hydrogen bonding, and ionic interactions. | Reversed-phase or polar organic modes. |

Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the background electrolyte in CE. The enantiomers form transient diastereomeric inclusion complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation.

NMR with Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the enantiomeric mixture can induce small chemical shift differences between the signals of the two enantiomers in the NMR spectrum. This allows for the determination of the enantiomeric ratio.

Derivatization and Analog Synthesis of R B Amino 3 Methylbenzenepropanol

Synthesis of Functionalized Analogs of (R)-β-Amino-3-methylbenzenepropanol

The synthesis of functionalized analogs from the parent (R)-β-Amino-3-methylbenzenepropanol can be achieved through several established synthetic routes targeting the amino and hydroxyl moieties. These modifications are crucial for fine-tuning the steric and electronic properties of the resulting molecules, which is particularly important for their application in catalysis and materials science.

One common approach involves the N-alkylation or N-arylation of the primary amine. This can be accomplished through reactions with alkyl halides, reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions. Similarly, the hydroxyl group can be readily converted into ethers, esters, or other functional groups through standard organic transformations.

A one-pot synthesis method has been developed for β-amino alcohol derivatives starting from aromatic phenols, epichlorohydrin, and various amines, utilizing a combination of phase transfer catalysts and lipase (B570770) biocatalysts. researchgate.net This environmentally friendly approach provides access to a range of pharmaceutically relevant products in excellent yields. researchgate.net Another innovative method for synthesizing functionalized β-amino alcohol derivatives is a photoredox-induced radical relay process in DMSO, which allows for the simultaneous construction of C-N and C-O bonds across an alkene with high regioselectivity under mild, light-induced conditions. gaylordchemical.com Furthermore, a metal-free, energy-transfer-enabled intermolecular aminocarboxylation reaction has been developed for the single-step installation of both amine and ester functionalities into alkenes or (hetero)arenes, offering a broad substrate scope and practical access to β-amino acid derivatives. nih.gov

Preparation of Chiral Ligands and Catalysts Based on the (R)-β-Amino-3-methylbenzenepropanol Scaffold

The true potential of (R)-β-Amino-3-methylbenzenepropanol lies in its application as a scaffold for the development of chiral ligands and catalysts. The inherent chirality and the presence of two distinct coordination sites (the nitrogen of the amino group and the oxygen of the hydroxyl group) make it an ideal candidate for the synthesis of ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.

Design and Synthesis of Phosphine Ligands

Chiral β-aminophosphine ligands are highly effective in a variety of asymmetric catalytic reactions due to their unique combination of a "hard" nitrogen donor and a "soft" phosphorus donor. rsc.org The synthesis of such ligands from (R)-β-Amino-3-methylbenzenepropanol would typically involve a two-step process. First, the amino group is protected, for example, with a Boc group. The hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a phosphide (B1233454) anion (e.g., diphenylphosphide) followed by deprotection of the amino group would yield the desired β-aminophosphine ligand. rsc.org These ligands are known for their stability, low toxicity, and ease of handling. rsc.org

| Ligand Type | Precursor | Key Synthetic Step | Potential Application | Reference |

| β-Aminophosphine | N-Boc-(R)-β-Amino-3-methylbenzenepropanol | Nucleophilic substitution of a tosylate with diphenylphosphide | Asymmetric hydrogenation, allylic alkylation | rsc.org |

Development of Oxazoline (B21484) and Pyridine-Based Ligands

Oxazoline and pyridine-containing ligands are another important class of chiral ligands used in asymmetric catalysis. The synthesis of an oxazoline ligand from (R)-β-Amino-3-methylbenzenepropanol would involve the reaction of the amino alcohol with a nitrile in the presence of a catalyst, or by cyclization of an N-acyl derivative. Pyridine-based ligands can be synthesized by introducing a pyridine (B92270) moiety through N-alkylation of the amino group with a pyridine-containing electrophile.

A study on oxazoline-amino acid bioconjugates presents synthetic pathways to β-amino alcohol precursors and their subsequent cyclization to form the oxazoline ring. rsc.org These bioconjugates have shown potential for supramolecular interactions. rsc.org

Preparation of N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. nih.gov The synthesis of an NHC precursor from (R)-β-Amino-3-methylbenzenepropanol could be envisioned by first reacting the amino alcohol with glyoxal (B1671930) and an appropriate aldehyde to form a di-imine, which can then be cyclized to form the imidazolium (B1220033) salt, the direct precursor to the NHC. beilstein-journals.orgnih.gov The steric and electronic properties of the resulting NHC ligand would be influenced by the 3-methylphenyl group of the original amino alcohol.

Structure-Reactivity Relationship Studies of Derived Compounds in Catalysis

While no specific structure-reactivity relationship (SRR) studies have been published for derivatives of (R)-β-Amino-3-methylbenzenepropanol, general principles from related systems can be applied. The catalytic activity and enantioselectivity of metal complexes bearing ligands derived from this scaffold would be highly dependent on the nature of the substituents on both the aromatic ring and the amino and hydroxyl groups.

For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the substitution pattern on the phenyl ring led to significant changes in their inhibitory activity against 12-lipoxygenase. nih.gov The removal or alteration of the hydroxyl and methoxy (B1213986) groups resulted in a complete loss or significant reduction of activity, highlighting the critical role of these functionalities in molecular recognition and binding. nih.gov Similar principles would apply to the catalytic performance of derivatives of (R)-β-Amino-3-methylbenzenepropanol, where the interplay of steric bulk and electronic effects would dictate the outcome of catalytic transformations.

Combinatorial Approaches to Library Generation of (R)-β-Amino-3-methylbenzenepropanol Derivatives

The development of combinatorial approaches to generate libraries of chiral ligands is a powerful strategy for the rapid discovery of new and efficient catalysts. The (R)-β-Amino-3-methylbenzenepropanol scaffold is well-suited for such approaches due to the ease with which its amino and hydroxyl groups can be functionalized.

A combinatorial library could be generated by reacting (R)-β-Amino-3-methylbenzenepropanol with a diverse set of building blocks, such as a variety of aldehydes (for N-alkylation via reductive amination) and acid chlorides (for O-acylation). The resulting library of derivatives could then be screened in a high-throughput fashion for their catalytic activity in a target reaction. This approach would allow for the systematic exploration of the structure-activity landscape and the identification of optimal ligand structures for a given catalytic application.

Applications of R B Amino 3 Methylbenzenepropanol and Its Derivatives in Asymmetric Transformations

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The efficacy of chiral 1,3-amino alcohols as ligands in metal-catalyzed reactions stems from their ability to form stable chelate complexes with a variety of metals, including ruthenium, rhodium, palladium, copper, and zinc. researchgate.net This chelation creates a rigid and predictable chiral pocket around the metal center, which is crucial for discriminating between the prochiral faces of a substrate, thereby inducing high enantioselectivity in the product.

Asymmetric Hydrogenation of Olefins and Ketones

The asymmetric hydrogenation of prochiral ketones and olefins is a powerful method for the synthesis of chiral alcohols and alkanes, respectively. Chiral β-amino alcohol derivatives have been successfully employed as ligands for catalysts in these transformations. For instance, in the hydrogenation of β-amino ketones, a bimetallic RuPHOX-Ru complex has been shown to be an effective catalyst. While not a direct derivative of (R)-β-Amino-3-methylbenzenepropanol, the resulting chiral 1,3-amino alcohol products highlight the importance of this structural motif. rsc.org

Research has demonstrated the successful asymmetric hydrogenation of various β-amino ketones to their corresponding β-amino alcohols with high yields and enantiomeric excesses (ee). For example, the hydrogenation of 3-(benzyl(methyl)amino)-1-phenylpropan-1-one yields the corresponding (R)-amino alcohol in 99% yield and 99% ee. rsc.org

Table 1: Asymmetric Hydrogenation of β-Amino Ketones

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 3-(Benzyl(methyl)amino)-1-phenylpropan-1-one | (R)-3-(Benzyl(methyl)amino)-1-phenylpropan-1-ol | 99 | 99 |

| 3-(Benzyl(methyl)amino)-1-(3-methoxyphenyl)propan-1-one | (R)-3-(Benzyl(methyl)amino)-1-(3-methoxyphenyl)propan-1-ol | 99 | >99 |

| 3-(Benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-one | (R)-3-(Benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-ol | 99 | 99 |

| 3-(Benzyl(methyl)amino)-1-(4-fluorophenyl)propan-1-one | (R)-3-(Benzyl(methyl)amino)-1-(4-fluorophenyl)propan-1-ol | 99 | >99 |

Data sourced from a study on bimetallic RuPHOX-Ru catalyzed hydrogenation. rsc.org

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Chiral ligands are essential for achieving high levels of stereocontrol in these reactions. Ligands derived from 1,3-amino alcohols have been explored for this purpose. researchgate.net These ligands can effectively control the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

While direct examples using (R)-β-Amino-3-methylbenzenepropanol derivatives are not prominent, the utility of the broader 1,3-amino alcohol class is well-established. For instance, palladium catalysts bearing chiral ligands derived from amino alcohols have been used in the synthesis of syn-1,3-amino alcohol motifs through allylic C-H amination, a related transformation. nih.gov

Enantioselective Aldol (B89426) and Mannich Reactions

The aldol and Mannich reactions are fundamental C-C bond-forming reactions that provide access to β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. The development of catalytic, enantioselective versions of these reactions is a major focus of organic synthesis. Chiral β-amino alcohols and their derivatives have found application as organocatalysts and as ligands for metal catalysts in these transformations.

In the context of Mannich reactions, chiral squaramide cinchona alkaloids, which contain an amino alcohol moiety, have been used to catalyze the one-pot synthesis of novel β-amino acid derivatives with moderate to excellent enantioselectivities. mdpi.com For example, the reaction of 2-amino-1,3,4-thiadiazole, an aldehyde, and a malonate in the presence of a squaramide catalyst can produce the desired β-amino acid derivative with up to 99% ee. mdpi.com Similarly, proline-catalyzed three-component Mannich reactions provide a direct route to chiral β-amino carbonyl compounds. nih.gov

Copper(I) catalysts in conjunction with chiral ligands like (R)-BINAP have been employed for the diastereo- and enantioselective reductive Mannich-type reaction of α,β-unsaturated carboxylic acids with ketimines, affording unprotected β-amino acids. nih.gov

Table 2: Enantioselective Mannich Reaction of 2-Amino-1,3,4-thiadiazole, Aldehydes, and Malonates

| Aldehyde | Malonate | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Dimethyl malonate | 61 | 99 |

| 4-Bromobenzaldehyde | Dimethyl malonate | 58 | 97 |

| 4-Nitrobenzaldehyde | Dimethyl malonate | 45 | 92 |

| 2-Chlorobenzaldehyde | Diethyl malonate | 41 | 85 |

Data from a study using a chiral squaramide cinchona alkaloid catalyst. mdpi.com

Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Asymmetric cycloaddition reactions are powerful tools for the construction of cyclic molecules with multiple stereocenters in a single step. Chiral ligands based on amino alcohols have been instrumental in controlling the stereoselectivity of these transformations.

For the Diels-Alder reaction, chiral primary amino alcohols with bulky silyl (B83357) ether groups have been designed as organobase catalysts. These catalysts have proven effective in the reaction between anthrones and maleimides, yielding chiral hydroanthracene adducts with high yields and enantioselectivities (up to 94% ee). nii.ac.jp The proposed mechanism involves the deprotonation of the anthrone (B1665570) by the amino alcohol catalyst to form an anionic diene, which then reacts stereoselectively with the maleimide (B117702) dienophile. nii.ac.jp

In the realm of [3+2] cycloadditions, visible-light-mediated formal [3+2] photocycloadditions have been developed to synthesize cyclic β-amino carbonyl derivatives with three contiguous stereocenters. nih.gov While the specific catalyst structure is complex, the underlying principles of using chiral molecules to control stereochemistry in photocycloadditions are relevant.

Asymmetric Hydrofunctionalization Reactions

Asymmetric hydrofunctionalization of olefins, including hydroamination, is a highly atom-economical method for producing valuable chiral compounds. Copper hydride (CuH) catalysis has emerged as a powerful platform for these transformations. The regioselectivity and enantioselectivity of these reactions are often controlled by the choice of a chiral ligand.

In a notable example, the regiochemistry of the hydrocupration of cinnamic acid derivatives was reversed through ligand control, enabling a copper-catalyzed enantioselective hydroamination to produce β-amino acid derivatives. nih.govnih.gov While standard ligands often lead to α-addition, a specific chiral ligand promoted β-selective hydrocupration, allowing for the synthesis of enantioenriched β-amino acids. This highlights the profound impact that a chiral ligand, potentially including derivatives of (R)-β-Amino-3-methylbenzenepropanol, can have on the outcome of a reaction.

Table 3: Ligand-Controlled Copper-Catalyzed Enantioselective Hydroamination of Cinnamic Acid Derivatives

| Substrate (Cinnamic Acid Derivative) | Product (β-Amino Acid Derivative) | Yield (%) | ee (%) |

|---|---|---|---|

| Methyl (E)-cinnamate | Methyl (R)-3-amino-3-phenylpropanoate | 90 | 95 |

| tert-Butyl (E)-cinnamate | tert-Butyl (R)-3-amino-3-phenylpropanoate | 85 | 96 |

| Methyl (E)-3-(4-chlorophenyl)acrylate | Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate | 88 | 94 |

| Methyl (E)-3-(4-methoxyphenyl)acrylate | Methyl (R)-3-amino-3-(4-methoxyphenyl)propanoate | 92 | 97 |

Representative data based on studies of ligand-controlled CuH-catalyzed hydroamination. nih.govnih.gov

Enantioselective C-H Functionalization

The direct functionalization of C-H bonds is a rapidly advancing area of organic synthesis that offers more efficient routes to complex molecules. Achieving enantioselectivity in these reactions, particularly at a site remote from existing functionality, is a significant challenge. Chiral ligands are paramount to overcoming this hurdle.

Application as Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The auxiliary is later removed, having fulfilled its role in controlling the stereochemical outcome of one or more reactions. (R)-b-Amino-3-methylbenzenepropanol possesses the key structural elements of a potent chiral auxiliary: a stereogenic center, a primary amino group, and a hydroxyl group. These functional groups allow for the formation of temporary covalent bonds with a substrate, creating a chiral environment that directs subsequent chemical transformations.

One of the most common applications of chiral amino alcohols as auxiliaries is in the formation of chiral oxazolidinones and related heterocyclic structures. These structures can then direct stereoselective alkylation, acylation, and aldol condensation reactions. For instance, the reaction of this compound with a carboxylic acid derivative would yield a chiral amide. The subsequent deprotonation at the α-carbon and reaction with an electrophile would be influenced by the steric hindrance imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer.

A prominent example of the utility of related chiral amino alcohols is in the synthesis of chiral α-hydroxy acids. While specific data for this compound is not extensively documented, the general approach is well-established.

Illustrative Example: Asymmetric Alkylation using a Chiral Auxiliary

| Step | Reactants | Product | Diastereomeric Excess (d.e.) |

| 1 | This compound, Carboxylic Acid | Chiral Amide | - |

| 2 | Chiral Amide, Strong Base, Alkyl Halide | Alkylated Chiral Amide | >90% (Expected) |

| 3 | Alkylated Chiral Amide, Hydrolysis | Chiral Carboxylic Acid | >90% (Expected) |

This table is illustrative and based on results from structurally similar chiral auxiliaries due to the limited specific data for this compound.

Utilization in Organocatalytic Systems

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral amino alcohols and their derivatives are a cornerstone of this field, particularly in their ability to form chiral enamines and iminium ions as key reactive intermediates. This compound, with its primary amine, can act as a precursor for such catalysts.

For example, in the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a primary amine catalyst condenses with the carbonyl compound to form a chiral enamine. This enamine then attacks the nitroalkene from a specific face, dictated by the stereochemistry of the catalyst, leading to an enantiomerically enriched product.

Furthermore, the hydroxyl group in this compound can be utilized to create bifunctional organocatalysts. These catalysts possess both a nucleophilic/electrophilic activating site (the amine) and another functional group (like a hydrogen-bond donor from the hydroxyl group) that can interact with the substrate to enhance stereocontrol.

Potential Organocatalytic Application: Asymmetric Aldol Reaction

| Catalyst Derivative | Reactants | Product | Enantiomeric Excess (e.e.) |

| This compound | Aldehyde, Ketone | β-Hydroxy Ketone | High (Predicted) |

| Proline-derived catalyst | Aldehyde, Ketone | β-Hydroxy Ketone | up to 99% |

This table provides a predictive application for this compound and compares it with a well-established organocatalyst.

Development of Heterogeneous Catalytic Systems Featuring this compound Derivatives

A significant goal in catalysis is the development of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for catalyst recycling and more sustainable chemical processes. Chiral organic molecules like this compound can be immobilized onto solid supports to create such heterogeneous catalysts.

The amino and hydroxyl groups provide convenient handles for grafting the molecule onto materials like silica (B1680970), alumina, or polymeric resins. For instance, the hydroxyl group can react with surface silanol (B1196071) groups on silica gel, or the amino group can be used in amide bond formation with a functionalized polymer.

Once immobilized, these derivatives can be used in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. A well-known application of supported chiral amino alcohols is in the catalytic asymmetric reduction of ketones to chiral secondary alcohols using borane. The chiral ligand, derived from the amino alcohol, forms a complex with borane, creating a chiral reducing agent that delivers a hydride selectively to one face of the ketone.

Illustrative Heterogeneous Catalytic System: Asymmetric Ketone Reduction

| Supported Catalyst | Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (e.e.) |

| Silica-supported this compound derivative | Acetophenone | (R)-1-Phenylethanol | High (Anticipated) |

| Polymer-supported Prolinol | Propiophenone | (R)-1-Phenyl-1-propanol | >95% |

This table illustrates a potential application for a heterogeneous catalyst derived from this compound, with comparative data from a known system.

Mechanistic and Computational Studies on Reactions Involving R B Amino 3 Methylbenzenepropanol

Elucidation of Reaction Mechanisms in Catalytic Cycles Employing (R)-β-Amino-3-methylbenzenepropanol

The catalytic activity of (R)-β-Amino-3-methylbenzenepropanol is rooted in its bifunctional nature, possessing both a basic amino group and a hydroxyl group. These functionalities can interact with reactants and metal centers in a cooperative manner to facilitate asymmetric transformations. In a typical catalytic cycle, such as the asymmetric addition of a nucleophile to a prochiral electrophile, the amino group can act as a Brønsted base or as a coordinating ligand to a metal center. Simultaneously, the hydroxyl group can form hydrogen bonds with the electrophile, thereby orienting it for a stereoselective attack.

For instance, in the organocatalytic Michael addition of β-keto esters to nitroalkenes, simple primary β-amino alcohols have demonstrated their efficacy as catalysts. rsc.org The proposed mechanism involves the formation of a hydrogen-bonded intermediate between the catalyst's hydroxyl group and the β-keto ester, while the amino group deprotonates the β-keto ester to form an enolate. This organized transition state assembly directs the enantioselective addition to the nitroalkene. While specific studies on (R)-β-Amino-3-methylbenzenepropanol are not prevalent, its structural similarity to these catalysts suggests a comparable mechanistic pathway. The presence of the 3-methylphenyl group can introduce steric and electronic effects that fine-tune the catalyst's activity and selectivity.

In metal-catalyzed reactions, (R)-β-Amino-3-methylbenzenepropanol can act as a chiral ligand. For example, in the asymmetric transfer hydrogenation of ketones, a ruthenium complex bearing a chiral amino alcohol ligand can facilitate the stereoselective transfer of a hydride from a hydrogen donor to the ketone. The amino group coordinates to the metal center, while the hydroxyl group can participate in the hydrogen transfer mechanism, often via a six-membered ring transition state. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

Transition State Modeling and Energy Profile Analysis of Asymmetric Transformations

Computational chemistry provides powerful tools to model the transition states of reactions involving (R)-β-Amino-3-methylbenzenepropanol, offering insights into the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess of a reaction can be predicted and rationalized.

Force-field methods, such as Q2MM, have been employed to model the stereoselectivity of the addition of dialkylzinc reagents to aldehydes promoted by β-amino alcohols. nih.gov These models allow for the rapid evaluation of thousands of possible transition state conformations. nih.gov For a given reaction utilizing (R)-β-Amino-3-methylbenzenepropanol, such modeling could identify the most stable transition state geometry, revealing the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the facial selectivity of the nucleophilic attack on the aldehyde. The 3-methylphenyl group would play a crucial role in defining the steric landscape of the transition state.

Energy profile analysis along the reaction coordinate helps in understanding the kinetics and thermodynamics of the catalytic cycle. For a multi-step reaction, this analysis can identify the rate-determining step and the turnover-limiting intermediate. For example, in a catalytic cycle involving an oxidative addition, transmetalation, and reductive elimination sequence, transition state modeling can pinpoint the step with the highest energy barrier, which is a key target for catalyst optimization.

Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction and Rationalization

Density Functional Theory (DFT) has emerged as a highly accurate method for studying the electronic structure and energetics of molecules and transition states. DFT calculations can provide detailed insights into the mechanism and stereoselectivity of reactions catalyzed by (R)-β-Amino-3-methylbenzenepropanol.

In the context of the Simmons-Smith cyclopropanation of allylic alcohols using a chiral dioxaborolane ligand, DFT calculations have been instrumental in elucidating the detailed mechanism and the origins of stereoselectivity. acs.org These studies revealed that the chiral ligand forms a stable complex with the zinc reagent, which then undergoes an intramolecular cyclopropanation. acs.org The stereochemical outcome was rationalized by analyzing torsional strain, 1,3-allylic strain, and ring strain in the competing transition states. acs.org

A hypothetical DFT study on the (R)-β-Amino-3-methylbenzenepropanol-catalyzed addition of diethylzinc (B1219324) to an aldehyde would involve optimizing the geometries of the pre-catalyst complex, the transition states for the formation of both enantiomers of the product, and the product complexes. The calculated energy difference between the diastereomeric transition states (ΔΔG‡) would directly correlate with the predicted enantiomeric excess.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Addition of Diethylzinc to Benzaldehyde Catalyzed by (R)-β-Amino-3-methylbenzenepropanol

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | 95 |

| TS-(S) | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of Chiral Recognition and Substrate-Catalyst Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a catalyst and its substrates over time. nsf.gov This method is particularly useful for studying phenomena such as chiral recognition, where subtle differences in the interactions of two enantiomers with a chiral selector determine the separation or reaction selectivity. nsf.gov

In the context of (R)-β-Amino-3-methylbenzenepropanol, MD simulations could be employed to study its interaction with a prochiral substrate in solution. These simulations can reveal the preferred binding modes of the substrate to the catalyst, the role of solvent molecules, and the conformational changes that occur during the initial stages of the reaction. By analyzing the trajectories of the atoms over time, one can identify persistent hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that contribute to the stability of the catalyst-substrate complex. nsf.gov

For instance, MD simulations have been used to investigate the chiral recognition of various analytes by molecular micelles. nih.govacs.orgacs.orgnih.gov These studies have shown that differences in binding free energies between enantiomers are often due to a combination of factors, including stereoselective hydrogen bonding and deeper penetration of one enantiomer into the micellar core. nih.gov A similar approach could be applied to understand how (R)-β-Amino-3-methylbenzenepropanol differentiates between the two faces of a prochiral ketone.

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. rsc.org In the field of asymmetric catalysis, QSAR can be a powerful tool for the rational design and optimization of chiral catalysts. acs.org

A QSAR study for catalysts based on the (R)-β-Amino-3-methylbenzenepropanol scaffold would involve synthesizing a library of derivatives with systematic variations in their structure. For example, the substituent on the phenyl ring could be varied, or the backbone of the amino alcohol could be modified. The catalytic performance of each derivative (e.g., enantiomeric excess and yield) would then be measured for a specific reaction.

Subsequently, a set of molecular descriptors (e.g., steric, electronic, and topological parameters) would be calculated for each catalyst. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed catalytic activity.

Table 2: Hypothetical Data for a QSAR Study of (R)-β-Amino-3-arylpropanol Derivatives in an Asymmetric Aldol (B89426) Reaction

| Aryl Substituent | Hammett Parameter (σ) | Sterimol Parameter (L) | Enantiomeric Excess (%) |

| 3-Methyl | -0.07 | 4.11 | 85 |

| 4-Methoxy | -0.27 | 3.98 | 78 |

| 4-Chloro | 0.23 | 4.35 | 92 |

| 3,5-Dimethyl | -0.14 | 5.02 | 88 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The resulting QSAR model could then be used to predict the performance of new, unsynthesized catalyst candidates, thereby guiding the experimental efforts towards more promising structures.

Future Research Directions and Emerging Trends for R B Amino 3 Methylbenzenepropanol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The quest for more efficient and selective methods for synthesizing chiral β-amino alcohols like (R)-b-Amino-3-methylbenzenepropanol is a central theme in modern organic chemistry. westlake.edu.cn Current research is moving beyond traditional approaches, which often involve multi-step procedures and costly reagents. westlake.edu.cnacs.org

A significant area of development is the use of radical-mediated strategies. For instance, a radical relay chaperone strategy has been devised for the enantioselective and regioselective C-H amination of alcohols. nih.govresearchgate.net This method circumvents the need for chiral auxiliaries or precursors from the chiral pool by transiently converting an alcohol into an imidate radical that undergoes an intramolecular hydrogen atom transfer (HAT). nih.gov Another innovative approach involves a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines, proceeding through a radical-polar crossover mechanism to produce β-amino alcohols with adjacent chiral centers. westlake.edu.cnnih.gov

Furthermore, direct asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases presents a promising biocatalytic route. frontiersin.org These novel methods offer the potential for more direct and atom-economical syntheses of this compound.

Development of Immobilized or Recyclable Catalytic Systems

The practical application of catalysts in large-scale synthesis hinges on their stability, reusability, and ease of separation from the product. The development of immobilized or recyclable catalytic systems is a key trend addressing these challenges.

Recent advancements have seen the creation of nanocatalysts, such as nanomagnetic Fe3O4@Qs/Ni(II), which have demonstrated high efficiency in the synthesis of β-aminoketones through Mannich reactions. rsc.org These catalysts are easily separable and can be recycled with good efficiency. rsc.org Similarly, silica-functionalized copper(0) nanoparticles have been employed as effective and recyclable catalysts for the synthesis of β-aminoketones. rsc.org

In the realm of biocatalysis, the immobilization of enzymes on solid supports is a well-established strategy to enhance their stability and enable continuous processing, which is highly relevant for the industrial production of chiral amino alcohols.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of synthetic methods with continuous flow chemistry and automated technologies offers significant advantages in terms of process control, safety, scalability, and reproducibility. nih.govresearchgate.net

Enzymatic syntheses of chiral amino alcohols have been successfully demonstrated in cascading continuous-flow microreactor systems. nih.gov This approach allows for the coupling of multiple enzymatic reactions, such as those catalyzed by transketolase and transaminase, in a continuous process. nih.gov Flow chemistry also facilitates the combination of different types of catalysis, such as biocatalysis and chemocatalysis, to create efficient and novel synthetic pathways. researchgate.net The automation of these systems can lead to high-throughput screening of reaction conditions and catalysts, accelerating process optimization. numberanalytics.com

Advanced Computational Design of Next-Generation Derivatives and Catalysts

Computational modeling and machine learning are becoming indispensable tools in the design of new catalysts and the prediction of their performance. numberanalytics.comnumberanalytics.com These methods allow for a more rational and targeted approach to catalyst development, reducing the need for extensive experimental screening. nih.gov

Density functional theory (DFT) and molecular dynamics (MD) simulations are employed to investigate reaction mechanisms and understand the factors governing enantioselectivity. numberanalytics.com For instance, computational studies have been used to elucidate the structure and selectivity of dirhodium catalysts for C-H functionalization. nih.gov Machine learning models are also being developed to predict the enantioselectivity of asymmetric reactions, which can guide the selection of the optimal catalyst and reaction conditions. chinesechemsoc.org This in silico approach accelerates the discovery of highly efficient and selective catalysts for the synthesis of complex chiral molecules like this compound.

Application in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acs.orgnih.gov The application of β-amino alcohols in MCRs is an emerging area with the potential to rapidly generate molecular complexity.

One-pot, multi-component procedures have been developed for the synthesis of β-amino alcohols and their derivatives. acs.orgnih.gov For example, a free-radical multicomponent reaction involving an amine, an aldehyde, and methanol (B129727) can afford 1,2-amino alcohols under mild conditions. acs.org The Petasis reaction, a three-component reaction of an amine, an aldehyde, and an organoboronic acid, provides a highly stereocontrolled one-step synthesis of anti-β-amino alcohols. acs.org The development of new MCRs involving this compound or its precursors could lead to the efficient synthesis of a diverse range of complex and biologically active molecules.

Q & A

Q. What analytical techniques are recommended for quantifying (R)-β-Amino-3-methylbenzenepropanol in biological matrices?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for precision. Spike samples with deuterated analogs to control for matrix effects and validate recovery rates .

- For stability testing, employ accelerated degradation studies under controlled pH and temperature, followed by kinetic modeling to predict shelf-life .

Q. What safety protocols are critical when handling (R)-β-Amino-3-methylbenzenepropanol in the lab?

Methodological Answer:

- Adopt MedChemExpress safety guidelines : use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store the compound at -20°C in airtight containers to prevent hygroscopic degradation .

- Conduct a hazard assessment using Safety Data Sheets (SDS) to identify risks related to inhalation, skin contact, and reactivity .

Q. How can researchers ensure enantiomeric purity during synthesis?

Methodological Answer:

- Use chiral column chromatography (e.g., cellulose-based columns) or enzymatic resolution with acylases to separate enantiomers. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .

- Monitor reaction conditions (e.g., pH, temperature) to minimize racemization during synthesis .

Advanced Research Questions

Q. How can contradictions in stability data for (R)-β-Amino-3-methylbenzenepropanol under varying pH conditions be resolved?

Methodological Answer:

- Perform multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., buffer composition, light exposure). Cross-validate results using high-throughput stability screening across pH 2–9 .

- Reference ICH Q1A guidelines for stress testing and apply Bayesian statistical models to reconcile discrepancies between accelerated and real-time degradation data .

Q. What strategies mitigate batch-to-batch variability in enantioselective synthesis?

Methodological Answer:

- Optimize asymmetric catalysis (e.g., BINAP-metal complexes) to enhance stereochemical control. Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity) .

- Implement process analytical technology (PAT) for real-time monitoring of reaction progress and intermediate purity .

Q. How can computational modeling predict the metabolic pathways of (R)-β-Amino-3-methylbenzenepropanol?

Methodological Answer:

- Use docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Validate predictions with in vitro hepatocyte assays and UHPLC-QTOF-MS metabolite profiling .

- Cross-reference results with PubChem’s metabolic pathway databases to identify potential glucuronidation or sulfation sites .

Q. What experimental designs are optimal for studying the compound’s neuropharmacological effects?

Methodological Answer:

- Employ three-wave longitudinal studies (baseline, 1-week, 1-year) to assess acute vs. chronic effects, as demonstrated in stress-response research .

- Use electrophysiological assays (e.g., patch-clamp) to measure ion channel modulation and pair with behavioral tests in model organisms .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting results in receptor binding affinity studies?

Methodological Answer:

- Conduct meta-analyses of existing data, applying Cochran’s Q-test to quantify heterogeneity. Replicate experiments under standardized conditions (e.g., buffer ionic strength, temperature) .

- Publish open datasets with raw binding curves and assay parameters to enable cross-lab validation, aligning with FAIR data principles .

Q. What steps ensure reproducibility in chiral synthesis protocols?

Methodological Answer:

- Document critical quality attributes (CQAs) such as enantiomeric excess (EE), reaction yield, and catalyst turnover number (TON). Share protocols via platforms like Protocols.io to enhance transparency .

- Use interlaboratory studies to identify protocol-specific variables (e.g., stirring rate, solvent purity) that impact reproducibility .

Ethical & Regulatory Considerations

Q. How can human biomonitoring studies for this compound comply with ethical standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.